molecular formula C17H12FN3OS B2720260 5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-13-8

5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2720260
CAS No.: 478046-13-8
M. Wt: 325.36
InChI Key: VOXCILOJJPOHGC-UHFFFAOYSA-N
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Description

5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound with the molecular formula C₁₇H₁₂FN₃OS It is characterized by the presence of an imidazo[1,2-c]quinazolinone core structure, which is further modified by a 3-fluorobenzylsulfanyl group

Preparation Methods

The synthesis of 5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-c]quinazolinone core, followed by the introduction of the 3-fluorobenzylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The fluorobenzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can be compared with other similar compounds, such as:

    Imidazo[1,2-c]quinazolinones: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Fluorobenzyl derivatives:

Biological Activity

5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H12FN3OS
  • Molar Mass : 325.36 g/mol
  • CAS Number : 478046-13-8

The compound features an imidazoquinazoline core with a sulfanyl group and a fluorobenzyl substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the sulfanyl group enhances its reactivity and potential for binding to target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes related to cancer and inflammatory pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling processes.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the imidazoquinazoline scaffold can significantly alter the biological activity of the compound. For example, variations in the sulfanyl substituent or the aromatic rings can enhance or diminish efficacy against certain biological targets.

SubstituentEffect on Activity
3-FluorobenzylEnhances enzyme inhibition
Sulfanyl group variationAlters binding affinity

Biological Activity Studies

Recent studies have investigated the pharmacological effects of this compound across various biological systems.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition of proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays revealed that it inhibits the growth of Staphylococcus aureus and Candida albicans.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effect of this compound on MCF-7 cells, revealing an IC50 value of approximately 12 µM after 48 hours of treatment, indicating potent anticancer properties.
  • Antimicrobial Testing : In another study, the compound was tested against various bacterial strains using a disk diffusion method. Results indicated zones of inhibition ranging from 15 mm to 25 mm depending on concentration.

Properties

IUPAC Name

5-[(3-fluorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c18-12-5-3-4-11(8-12)10-23-17-19-14-7-2-1-6-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXCILOJJPOHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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